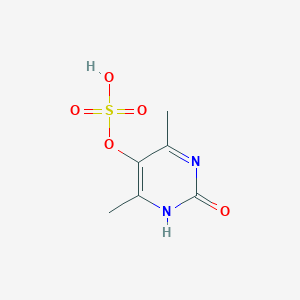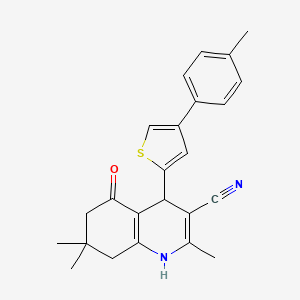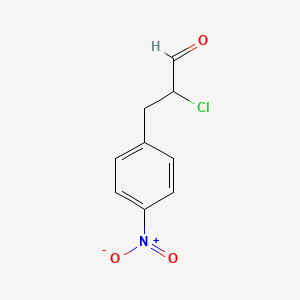
2-Chloro-3-(4-nitrophenyl)propionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(4-nitrophenyl)propionaldehyde is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . This compound is characterized by the presence of a chloro group, a nitrophenyl group, and an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-nitrophenyl)propionaldehyde typically involves the reaction of 4-nitrobenzaldehyde with chloroacetaldehyde under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(4-nitrophenyl)propionaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 2-Chloro-3-(4-nitrophenyl)propionic acid
Reduction: 2-Chloro-3-(4-aminophenyl)propionaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Chloro-3-(4-nitrophenyl)propionaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(4-nitrophenyl)propionaldehyde depends on the specific reaction or application. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-nitrophenyl 3-nitrobenzoate
- 4-Chloro-N-(4-chloro-2-nitrophenyl)-3-nitrobenzamide
- 1-(2-Chloro-4-nitrophenyl)-3-(3-nitrophenyl)urea
- 1-(2-Chloro-4-nitrophenyl)-3-(4-nitrophenyl)urea
Uniqueness
2-Chloro-3-(4-nitrophenyl)propionaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both a chloro and a nitro group on the aromatic ring provides distinct reactivity compared to similar compounds .
Propriétés
Numéro CAS |
98590-89-7 |
|---|---|
Formule moléculaire |
C9H8ClNO3 |
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
2-chloro-3-(4-nitrophenyl)propanal |
InChI |
InChI=1S/C9H8ClNO3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-4,6,8H,5H2 |
Clé InChI |
HLWJRKYWLUZVJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(C=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)
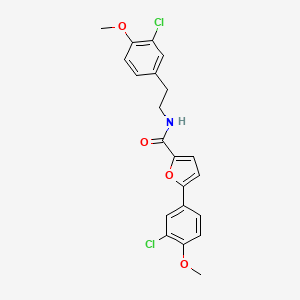
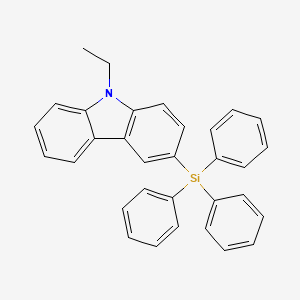

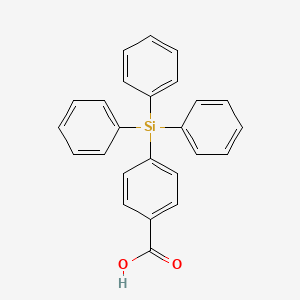

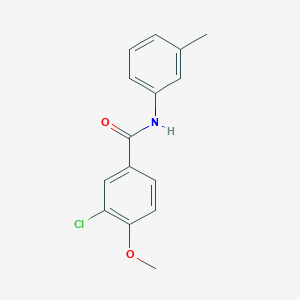

![4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one](/img/structure/B11945154.png)
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)


